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molecular formula C16H14F3N5O B8713239 N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE

N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE

Cat. No. B8713239
M. Wt: 349.31 g/mol
InChI Key: MADZKMFFVWYSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732465B2

Procedure details

4-Trifluoromethylphenyl isothiocyanate (200 mg, 1 mmol) was added to a mixture of 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N1-methylbenzene-1,2-diamine (350 mg, 1 mmol) in 3 mL of acetonitrile. After stirring for 20 min at ambient temperature, HPLC analysis showed complete conversion. A mixture of thiourea (553 mg, 1 mmol) in POCl3 (3 mL) was stirred at ambient temperature. After 4 h, the mixture was heated to approximately 50° C. After heating for 2 h, HPLC analysis indicated completion of reaction:
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=S)=[CH:5][CH:4]=1.[F:14][C:15]([F:38])([F:37])[C:16]1[NH:20][C:19]([C:21]2[CH:26]=[C:25]([O:27][C:28]3[CH:29]=[C:30]([NH2:36])[C:31]([NH:34][CH3:35])=[CH:32][CH:33]=3)[CH:24]=[CH:23][N:22]=2)=[N:18][CH:17]=1.NC(N)=S>C(#N)C.O=P(Cl)(Cl)Cl>[CH3:35][N:34]1[C:31]2[CH:32]=[CH:33][C:28]([O:27][C:25]3[CH:24]=[CH:23][N:22]=[C:21]([C:19]4[NH:20][C:16]([C:15]([F:37])([F:14])[F:38])=[CH:17][N:18]=4)[CH:26]=3)=[CH:29][C:30]=2[N:36]=[C:10]1[NH:9][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N=C=S)(F)F
Name
Quantity
350 mg
Type
reactant
Smiles
FC(C1=CN=C(N1)C1=NC=CC(=C1)OC=1C=C(C(=CC1)NC)N)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
553 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
3 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at ambient temperature
WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to approximately 50° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
completion of reaction

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CN1C(=NC2=C1C=CC(=C2)OC2=CC(=NC=C2)C=2NC(=CN2)C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732465B2

Procedure details

4-Trifluoromethylphenyl isothiocyanate (200 mg, 1 mmol) was added to a mixture of 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N1-methylbenzene-1,2-diamine (350 mg, 1 mmol) in 3 mL of acetonitrile. After stirring for 20 min at ambient temperature, HPLC analysis showed complete conversion. A mixture of thiourea (553 mg, 1 mmol) in POCl3 (3 mL) was stirred at ambient temperature. After 4 h, the mixture was heated to approximately 50° C. After heating for 2 h, HPLC analysis indicated completion of reaction:
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=S)=[CH:5][CH:4]=1.[F:14][C:15]([F:38])([F:37])[C:16]1[NH:20][C:19]([C:21]2[CH:26]=[C:25]([O:27][C:28]3[CH:29]=[C:30]([NH2:36])[C:31]([NH:34][CH3:35])=[CH:32][CH:33]=3)[CH:24]=[CH:23][N:22]=2)=[N:18][CH:17]=1.NC(N)=S>C(#N)C.O=P(Cl)(Cl)Cl>[CH3:35][N:34]1[C:31]2[CH:32]=[CH:33][C:28]([O:27][C:25]3[CH:24]=[CH:23][N:22]=[C:21]([C:19]4[NH:20][C:16]([C:15]([F:37])([F:14])[F:38])=[CH:17][N:18]=4)[CH:26]=3)=[CH:29][C:30]=2[N:36]=[C:10]1[NH:9][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N=C=S)(F)F
Name
Quantity
350 mg
Type
reactant
Smiles
FC(C1=CN=C(N1)C1=NC=CC(=C1)OC=1C=C(C(=CC1)NC)N)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
553 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
3 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at ambient temperature
WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to approximately 50° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
completion of reaction

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CN1C(=NC2=C1C=CC(=C2)OC2=CC(=NC=C2)C=2NC(=CN2)C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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